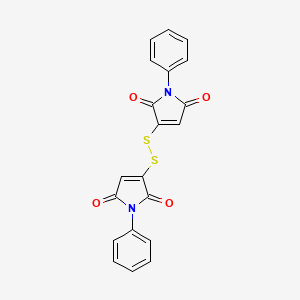![molecular formula C11H13Cl2NO3 B14341844 4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid CAS No. 93507-12-1](/img/structure/B14341844.png)
4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid is a chemical compound known for its significant applications in the field of medicinal chemistry. It is a derivative of benzoic acid and contains bis(2-chloroethyl)amino and hydroxy functional groups. This compound is structurally related to chlorambucil, a well-known chemotherapeutic agent used in the treatment of various cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the esterification of 4-aminobenzoic acid to form methyl 4-aminobenzoate, which is then reacted with ethylene oxide to introduce the bis(2-chloroethyl) groups . The final step involves hydrolysis to obtain the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The bis(2-chloroethyl) groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while nucleophilic substitution can result in the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological macromolecules like DNA and proteins.
Wirkmechanismus
The mechanism of action of 4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid involves the alkylation of DNA. The bis(2-chloroethyl) groups form cross-links with DNA strands, preventing their replication and transcription. This leads to the inhibition of cell division and induces apoptosis in cancer cells. The compound targets rapidly dividing cells, making it effective against certain types of cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorambucil: A chemotherapeutic agent with a similar structure and mechanism of action.
Melphalan: Another nitrogen mustard alkylating agent used in cancer treatment.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar alkylating mechanism.
Uniqueness
4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid is unique due to its specific structural features, such as the presence of a hydroxy group on the benzoic acid ring. This structural variation can influence its reactivity and interactions with biological targets, potentially offering distinct therapeutic advantages .
Eigenschaften
CAS-Nummer |
93507-12-1 |
|---|---|
Molekularformel |
C11H13Cl2NO3 |
Molekulargewicht |
278.13 g/mol |
IUPAC-Name |
4-[bis(2-chloroethyl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C11H13Cl2NO3/c12-3-5-14(6-4-13)8-1-2-9(11(16)17)10(15)7-8/h1-2,7,15H,3-6H2,(H,16,17) |
InChI-Schlüssel |
RCJBFPZMYFVFSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N(CCCl)CCCl)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14341768.png)
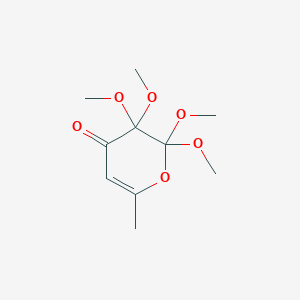

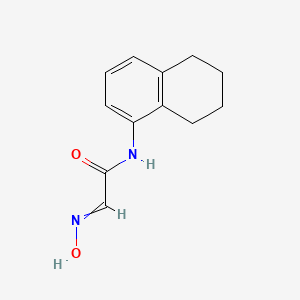
![3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14341789.png)
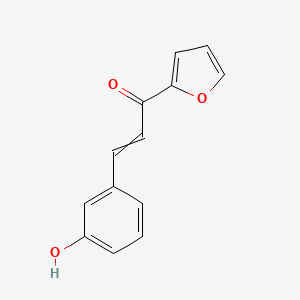
![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)

![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)

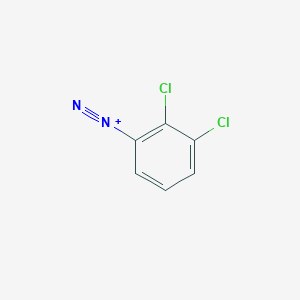
![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)

